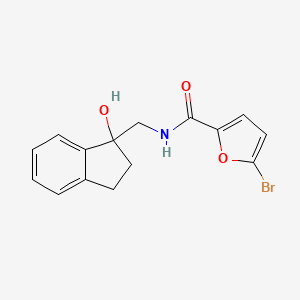
5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its bromine and furan groups, as well as an indenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the bromination of the corresponding indenyl compound. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a valuable precursor for further functionalization.
Biology: The biological applications of this compound are vast, including its potential use as a bioactive molecule in drug discovery. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for therapeutic development.
Medicine: In medicine, this compound has been studied for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for developing new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure allows for the creation of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the carboxamide group.
Furan-2-carboxamide derivatives: Similar furan core but different substituents.
Uniqueness: 5-Bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-6-5-12(20-13)14(18)17-9-15(19)8-7-10-3-1-2-4-11(10)15/h1-6,19H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZFXZPIYZNYMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(O3)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
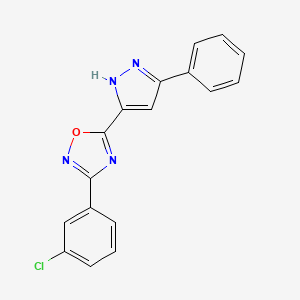

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)
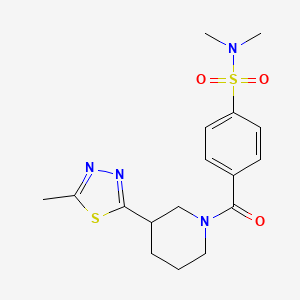
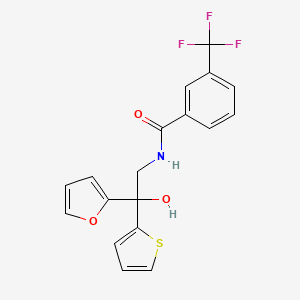
![4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2400023.png)
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)

![N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2400028.png)
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2400029.png)
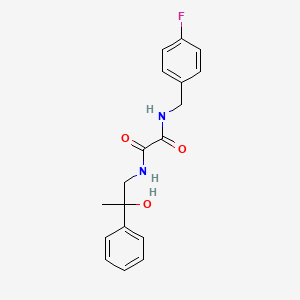
![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)
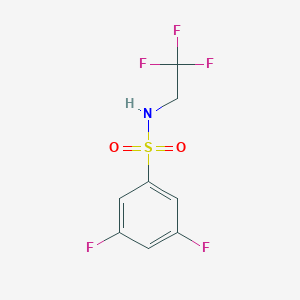
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)
